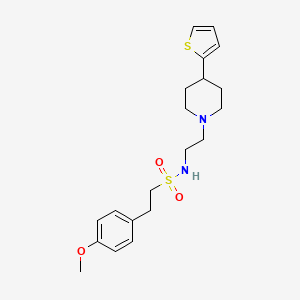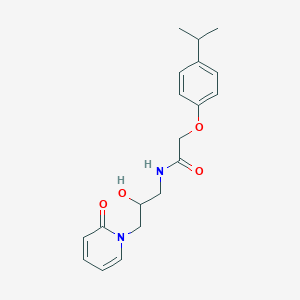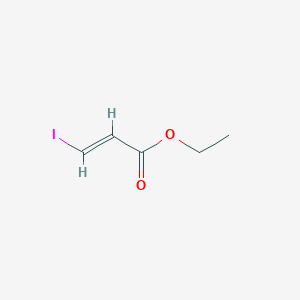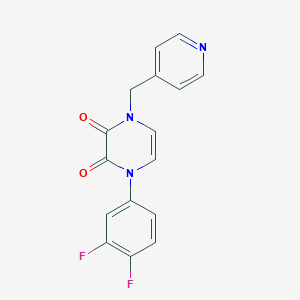
methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 3,4-difluorophenyl group is a common substituent in organic chemistry, known for its ability to alter the chemical properties of the molecule .
Synthesis Analysis
While specific synthesis methods for “methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate” were not found, similar compounds have been synthesized through various methods. For instance, a compound “(Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one” was synthesized by the reaction of ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate with hydrazine hydrate .
Scientific Research Applications
Anti-Inflammatory Activity
Pyrazolone derivatives, including methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate, exhibit anti-inflammatory properties. These compounds inhibit cyclooxygenase 2 (COX-2) enzymes, which play a role in inflammation by producing prostaglandins. By targeting COX-2, they may help manage inflammatory conditions .
Antiproliferative Effects
Studies suggest that this compound possesses antiproliferative activity. Antiproliferative agents inhibit cell growth and division, making them valuable in cancer research. Further investigations are needed to understand the precise mechanisms involved .
Antibacterial Properties
Methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate has demonstrated antibacterial activity. Researchers have explored its potential as an antimicrobial agent against various bacterial strains. Investigating its mode of action and efficacy could lead to novel therapeutic approaches .
Free Radical Scavenging
Pyrazolone molecules, including this compound, act as free radical scavengers. They help neutralize harmful reactive oxygen species (ROS) in the body. Edaravone, a related pyrazolone, is used clinically for acute brain infarction treatment .
Intermediates for Dye Synthesis
Pyrazolones serve as intermediates in the preparation of disazo dyes. These dyes find applications in textiles, printing, and other industries. Understanding the reactivity of methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate can aid in designing new dyes .
Analytical Chemistry
Researchers have explored pyrazolones as polymer-bound reagents and analytical tools. Their unique chemical properties make them useful in various analytical techniques and assays .
Medicinal Chemistry
Given the diverse biological activities associated with pyrazolone derivatives, including analgesic and antipyretic effects, researchers continue to investigate their pharmacological potential. These moieties remain promising targets for drug development .
Other Applications
While the above fields highlight key areas, additional research may uncover novel applications. Scientists should explore methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate’s potential in fields such as materials science, catalysis, and organic synthesis .
properties
IUPAC Name |
methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-17-11(16)10-5-9(14-15-10)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJPTKYNJVRJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diisopropyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2785240.png)
![(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B2785244.png)
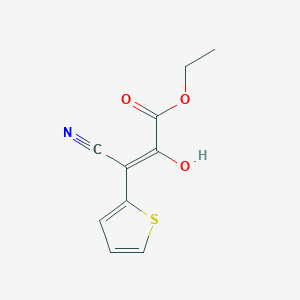

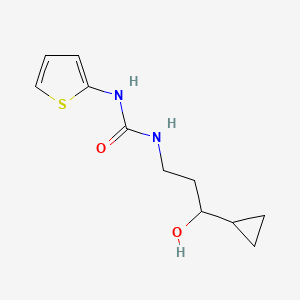
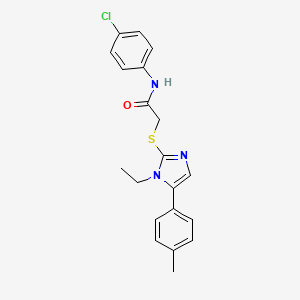
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2785250.png)
![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785251.png)
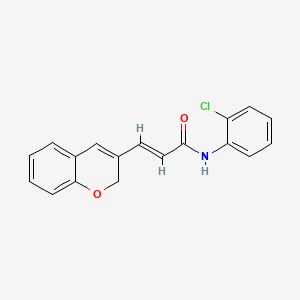
![N-(2-(dimethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2785253.png)
